molecular formula C9H20Cl2N2O2S B1396420 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride CAS No. 939983-20-7

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride

Cat. No. B1396420
Key on ui cas rn: 939983-20-7
M. Wt: 291.24 g/mol
InChI Key: IDXMINCFYOKNTR-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

To a stirred solution of 4-(1,1-dioxo-tetrahydro-2H-thiopyran-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (8.02 g, 25 mmol) in methanol at 45° C. (150 mL) was added 4 N hydrochloric acid in 1,4-dioxane (100 mmol, 25 mL, Aldrich). The mixture was stirred at 45° C. for 7 h until thin layer chromatography (5% methanol in ethyl acetate) indicated that the reaction was complete. The solvent was removed under reduced pressure to give 1-(1,1-dioxo-tetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride as a white solid (7.24 g, 99.5%). LR-MS: 218 [(M+H)+]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][S:17](=[O:21])(=[O:20])[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22].O1CCOCC1>CO.C(OCC)(=O)C>[ClH:22].[ClH:22].[O:21]=[S:17]1(=[O:20])[CH2:16][CH2:15][CH:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH2:19][CH2:18]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
8.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1CCS(CC1)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.O=S1(CCC(CC1)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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